molecular formula C24H23ClN2O5S B426995 N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE

N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE

Cat. No.: B426995
M. Wt: 487g/mol
InChI Key: SXERQLGALZSCCX-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a chlorinated phenoxyphenyl group and a pyrrolidinylsulfonylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the phenoxyphenyl intermediate: This step involves the chlorination of phenoxybenzene to obtain 5-chloro-2-phenoxyphenyl.

    Introduction of the pyrrolidinylsulfonyl group: This step involves the reaction of the phenoxyphenyl intermediate with a sulfonyl chloride derivative in the presence of a base to introduce the pyrrolidinylsulfonyl group.

    Coupling with acetamide: The final step involves the coupling of the intermediate with acetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or various halogenating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenoxyphenyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide: Lacks the chlorine atom, which might affect its reactivity and biological activity.

    N-(5-chloro-2-phenoxyphenyl)-2-[4-(1-morpholinylsulfonyl)phenoxy]acetamide: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its chemical and biological properties.

Uniqueness

N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE is unique due to the presence of both the chlorinated phenoxyphenyl group and the pyrrolidinylsulfonyl group, which can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487g/mol

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C24H23ClN2O5S/c25-18-8-13-23(32-20-6-2-1-3-7-20)22(16-18)26-24(28)17-31-19-9-11-21(12-10-19)33(29,30)27-14-4-5-15-27/h1-3,6-13,16H,4-5,14-15,17H2,(H,26,28)

InChI Key

SXERQLGALZSCCX-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4

Origin of Product

United States

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